molecular formula C13H12F2N4O B12630950 (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12630950
M. Wt: 278.26 g/mol
InChI Key: QJDPJRXSDNBOHP-UHFFFAOYSA-N
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Description

(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a nucleophilic substitution reaction with a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.

    Reduction: Reduction reactions may target the triazole ring or the difluorophenyl group.

    Substitution: Substitution reactions can occur at various positions on the triazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinyl group may yield a lactam, while substitution on the phenyl ring may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.

Biology

In biology, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Triazole derivatives are often used in the development of pharmaceuticals due to their stability and bioactivity.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenyl-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the difluorophenyl group.

    (4-(3,5-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: Similar structure with dichlorophenyl instead of difluorophenyl.

    (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(morpholin-1-yl)methanone: Similar structure with morpholinyl instead of pyrrolidinyl.

Uniqueness

The presence of the difluorophenyl group in (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity for specific biological targets.

Properties

Molecular Formula

C13H12F2N4O

Molecular Weight

278.26 g/mol

IUPAC Name

[4-(3,5-difluorophenyl)triazol-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H12F2N4O/c14-10-5-9(6-11(15)7-10)12-8-16-19(17-12)13(20)18-3-1-2-4-18/h5-8H,1-4H2

InChI Key

QJDPJRXSDNBOHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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